molecular formula C11H18N2O2 B3207682 Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate CAS No. 1046815-98-8

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Cat. No.: B3207682
CAS No.: 1046815-98-8
M. Wt: 210.27 g/mol
InChI Key: MVMHVLRNJJCONO-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a cyanomethyl group and a carboxylate ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyanomethylating agents and isopropyl chloroformate. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It serves as a building block for the development of new drugs and therapeutic agents .

Industry: In the industrial sector, Propan-2-yl 4-(cyanomethyl)p

Properties

IUPAC Name

propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9(2)15-11(14)13-7-4-10(3-6-12)5-8-13/h9-10H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMHVLRNJJCONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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